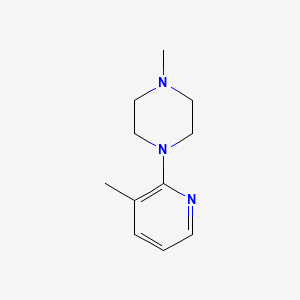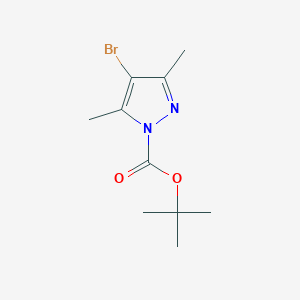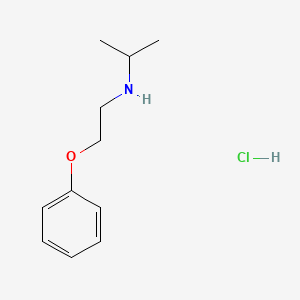![molecular formula C11H16ClNO B1522822 4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride CAS No. 1258641-43-8](/img/structure/B1522822.png)
4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride
説明
4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride, also known as 4-CPA HCl, is a synthetic compound used in various scientific research applications. It is a white crystalline solid at room temperature and has a molecular weight of 243.7 g/mol. 4-CPA HCl is a derivative of phenol and is a cyclic amine compound that contains a cyclopropyl group. It is used in a variety of research applications, such as in the synthesis of other compounds, as a catalyst, and in biochemical and physiological studies.
科学的研究の応用
Chemical Interaction and Catalysis
- The exploration of deep eutectic solvents (DESs) featuring components such as ethylamine hydrochloride and phenol demonstrates the potential for robust interaction with ammonia, highlighting the strong hydrogen-bond donating abilities of these components. This chemical foundation lays the groundwork for innovative applications in chemical capture and catalysis, offering a new perspective on utilizing 4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride in the field of chemical engineering (Jiang et al., 2020).
Enzymatic and Biological Activity
- The influence of 4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride on enzymatic and biological activities is evident in the study of cyclopropyl-containing compounds for their inhibitory effects on human carbonic anhydrase isoenzymes. This highlights its potential role in therapeutic applications, particularly in targeting enzyme-related dysfunctions (Boztaş et al., 2015).
Polymer Chemistry and Material Science
- The functionalization of polymers using components related to 4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride, like the enzymatic oligomerization in the presence of cyclodextrin, opens new avenues for creating materials with specific chemical functionalities. This application is critical in developing advanced materials for various industrial and technological uses (Pang et al., 2003).
Environmental Chemistry
- The reactivity of compounds structurally related to 4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride with manganese oxides suggests potential environmental applications, particularly in the oxidative transformation of pollutants. This could provide a basis for developing new strategies for environmental remediation and pollution control (Zhang & Huang, 2003).
特性
IUPAC Name |
4-[1-(cyclopropylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12-10-4-5-10)9-2-6-11(13)7-3-9;/h2-3,6-8,10,12-13H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZSSLKUGEJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride | |
CAS RN |
1258641-43-8 | |
| Record name | Phenol, 4-[1-(cyclopropylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)


![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)